molecular formula C22H27N7O B6075188 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6075188
M. Wt: 405.5 g/mol
InChI Key: PVFIHSOHSZWPFP-UHFFFAOYSA-N
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Description

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents

Mechanism of Action

Target of Action

The primary targets of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine are likely to be receptors in the central nervous system, particularly serotonin (5-HT) receptors. Piperazine derivatives, including this compound, often exhibit high affinity for 5-HT receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions .

Mode of Action

This compound interacts with 5-HT receptors by binding to them, which can either inhibit or stimulate the receptor’s activity. The binding of the compound to these receptors can modulate the release of neurotransmitters such as serotonin, thereby influencing mood and anxiety levels. The interaction may involve agonistic or antagonistic effects depending on the specific subtype of the 5-HT receptor .

Biochemical Pathways

The compound’s action on 5-HT receptors affects several downstream biochemical pathways. Activation or inhibition of these receptors can influence the cyclic AMP (cAMP) pathway, which is involved in the regulation of various cellular processes. Changes in cAMP levels can affect protein kinase A (PKA) activity, leading to alterations in gene expression and protein synthesis . These pathways are critical for maintaining neuronal health and function.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its bioavailability and therapeutic potential. The compound is likely to be well-absorbed due to its piperazine moiety, which enhances solubility and permeability. It may undergo hepatic metabolism, primarily through cytochrome P450 enzymes, and be excreted via the renal route . The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption and distribution.

Result of Action

At the molecular level, the compound’s interaction with 5-HT receptors can lead to changes in neurotransmitter release and receptor sensitivity. This can result in altered neuronal signaling and synaptic plasticity. At the cellular level, these changes can affect neuronal excitability and connectivity, potentially leading to therapeutic effects such as reduced anxiety and improved mood .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by the pH of the surrounding environment, with extreme pH levels potentially leading to degradation. Temperature fluctuations can also impact the compound’s stability and efficacy. Additionally, interactions with other drugs or endogenous compounds can modulate its pharmacokinetic and pharmacodynamic properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide an accurate assessment of its safety and hazards .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Future research could involve exploring the synthesis of this compound, investigating its properties, and studying its interactions with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include refluxing in solvents like ethanol or methanol, with reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where substituents on the piperazine or triazine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)piperazine: Shares the piperazine ring and methoxyphenyl substituent.

    N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Contains the triazine ring and methylphenyl substituent.

Uniqueness

6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both piperazine and triazine rings, along with the methoxy and methyl substituents, contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-6-8-17(9-7-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFIHSOHSZWPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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